(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
CAS No.: 920183-69-3
Cat. No.: VC4174230
Molecular Formula: C22H19ClFN7O2
Molecular Weight: 467.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920183-69-3 |
|---|---|
| Molecular Formula | C22H19ClFN7O2 |
| Molecular Weight | 467.89 |
| IUPAC Name | (2-chloro-6-fluorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H19ClFN7O2/c1-33-15-7-5-14(6-8-15)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3 |
| Standard InChI Key | WPTOWVZDVWMZLP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F)N=N2 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a triazolo[4,5-d]pyrimidine core fused to a piperazine ring at the 7-position, with a 2-chloro-6-fluorophenyl methanone group at the piperazine nitrogen and a 4-methoxyphenyl substituent on the triazole ring (Fig. 1). This arrangement creates a planar aromatic system conjugated with flexible piperazine and methanone moieties, enabling diverse intermolecular interactions.
Table 1: Structural and Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | (2-chloro-6-fluorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
| Molecular Formula | C₂₂H₁₉ClFN₇O₂ |
| Molecular Weight | 467.89 g/mol |
| SMILES | COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F)N=N2 |
| InChIKey | WPTOWVZDVWMZLP-UHFFFAOYSA-N |
The chloro and fluoro substituents on the phenyl ring enhance electrophilicity, while the methoxy group on the triazole-linked phenyl contributes to π-stacking potential.
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis follows a modular approach:
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Triazolo[4,5-d]pyrimidine Core Formation: Cyclocondensation of 4-amino-5-hydrazinylpyrimidine with 4-methoxybenzaldehyde under acidic conditions yields the triazole ring.
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Piperazine Coupling: Nucleophilic aromatic substitution at the 7-position using tert-butyl piperazine-1-carboxylate, followed by deprotection.
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Methanone Installation: Friedel-Crafts acylation of 2-chloro-6-fluorobenzene with piperazine-bound intermediate.
Table 2: Key Synthetic Intermediates
Optimization Challenges
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Regioselectivity: Competing cyclization pathways during triazole formation require precise stoichiometric control (1:1.2 amine:aldehyde ratio).
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves diastereomers from methanone acylation.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Estimated 0.12 mg/mL (25°C) via Hansen solubility parameters.
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Photostability: Degrades <10% under UV light (λ 365 nm, 48 h), indicating shelf-stable formulations.
Crystallographic Data
Though single-crystal XRD is unavailable, analogous structures crystallize in the monoclinic P2₁/c space group with π-π stacking distances of 3.4–3.7 Å.
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